molecular formula C16H18BrNO5 B1390986 Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate CAS No. 1160474-41-8

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B1390986
CAS No.: 1160474-41-8
M. Wt: 384.22 g/mol
InChI Key: MBRIJPVDNOEXMN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 1160474-41-8. It has a molecular weight of 384.23 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C16H18BrNO5 . The structure includes a benzofuran ring, which is a fused aromatic ring system combining benzene and furan . It also contains a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 128 - 130°C .

Scientific Research Applications

  • Metabolic Pathways :

    • The metabolism of various benzofuran derivatives has been a subject of study, illustrating complex metabolic pathways involving processes like deamination, reduction, oxidation, and subsequent formation of alcohol and carboxylic acid metabolites or desmethyl metabolites with subsequent acetylation. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats highlighted the formation of various metabolites through distinct metabolic pathways, including the formation of alcohol and carboxylic acid metabolites through deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).
  • Synthesis and Structure-Activity Relationship :

    • The synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including various benzofuran compounds, have been investigated to understand their effects on blood glucose concentration. Structure-activity studies indicated that specific substituents on the phenyl ring and certain chain lengths lead to the most effective substances, highlighting the importance of molecular structure in determining biological activity (Eistetter & Wolf, 1982).
  • Pharmacokinetics and Pharmacodynamics :

    • The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofuran compounds, have been studied to understand their effects and health risks. These substances can exhibit effects comparable to common illicit drugs like amphetamine and MDMA, and their toxicity can be managed by existing treatment guidelines based on clinical effects rather than the specific drug involved (Nugteren-van Lonkhuyzen et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as the type of biological or chemical system and the presence of other reactants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications. It could be used as a building block in the synthesis of more complex molecules, or its biological activity could be investigated .

Properties

IUPAC Name

ethyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO5/c1-5-21-14(19)13-12(18-15(20)23-16(2,3)4)10-8-9(17)6-7-11(10)22-13/h6-8H,5H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIJPVDNOEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
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Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
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Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
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Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
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Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 6
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

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